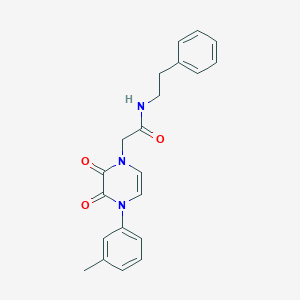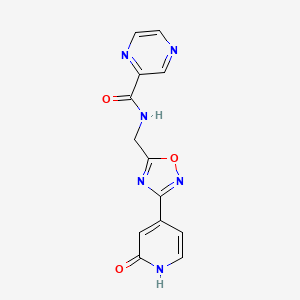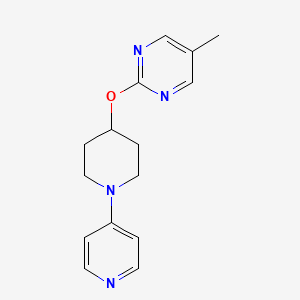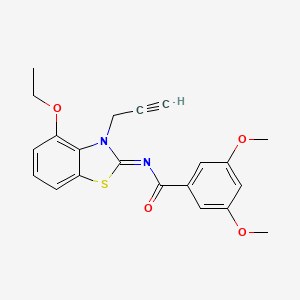![molecular formula C21H15FN4O2 B2837450 3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 941880-13-3](/img/structure/B2837450.png)
3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a complex organic compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for the synthesis of pyridopyrimidines involve the cyclization of acylated aminopyrimidines . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The exact structure would depend on the positions of the various substituents on this core.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity of Pyrimidine Derivatives
Pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal activities against various fungal species. Compounds within this chemical family demonstrated significant antifungal activity, suggesting potential applications in developing new antifungal agents. This area of research highlights the bioactivity potential of pyrimidine derivatives in combating fungal infections (Wu, Lan, Wu, & Fei, 2021).
Metabolism and Kinase Inhibition
Research on compounds like flumatinib, a tyrosine kinase inhibitor, involves understanding their metabolism in human subjects, which has implications for their therapeutic application in chronic myelogenous leukemia. The study identified primary metabolites and metabolic pathways, offering insights into drug metabolism and potential modifications to improve efficacy and safety profiles (Gong, Chen, Deng, & Zhong, 2010).
Histone Deacetylase Inhibition
The discovery and evaluation of compounds for inhibiting histone deacetylases (HDACs) suggest applications in cancer therapy. Compounds with specific structural features have shown efficacy in blocking cancer cell proliferation and inducing apoptosis, making them promising candidates for anticancer drugs (Zhou et al., 2008).
Neurodegenerative Disease Research
Compounds structurally related to the one have been used to study peripheral benzodiazepine receptors, offering insights into neurodegenerative disorders. Radiolabeled compounds were developed for positron emission tomography (PET) imaging to explore the expression of these receptors in the brain, contributing to our understanding of diseases like Alzheimer's (Fookes et al., 2008).
Kinase Inhibition for Cancer Therapy
The development of selective kinase inhibitors based on pyrimidine derivatives highlights their potential in treating cancers. Compounds with enhanced enzyme potency and selectivity have shown promising in vivo antitumor activity, indicating their utility in cancer therapy (Schroeder et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZUKKGEEBJSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)


![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)


![tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2837378.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2837381.png)

![1-(4-Methoxybenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2837385.png)
![Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2837387.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2837388.png)
